molecular formula C27H33IO6S2 B12819267 1-iodo-2,3,4,5-tetramethylbenzene;[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate

1-iodo-2,3,4,5-tetramethylbenzene;[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate

Cat. No.: B12819267
M. Wt: 644.6 g/mol
InChI Key: RKJAMVGCFHSMBQ-RSAXXLAASA-N
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Description

1-iodo-2,3,4,5-tetramethylbenzene;[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate is a complex organic compound with significant applications in various fields of chemistry and industry. The compound consists of an iodinated tetramethylbenzene core and a sulfonyloxypropyl group attached to a methylphenyl moiety. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-iodo-2,3,4,5-tetramethylbenzene typically involves the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.

For the preparation of [(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate, the synthesis involves the reaction of 4-methylbenzenesulfonyl chloride with (2S)-2-(4-methylphenyl)propan-1-ol in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

1-iodo-2,3,4,5-tetramethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution: Products include hydroxylated, cyanated, or aminated derivatives of tetramethylbenzene.

    Oxidation: Products include tetramethylbenzoic acid or tetramethylbenzaldehyde.

    Reduction: Products include 2,3,4,5-tetramethylbenzene.

Scientific Research Applications

1-iodo-2,3,4,5-tetramethylbenzene;[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-iodo-2,3,4,5-tetramethylbenzene;[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The iodine atom and sulfonyloxypropyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the sulfonyloxypropyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-1,2,4,5-tetramethylbenzene
  • 2,3,5,6-tetramethyliodobenzene
  • 4-methylphenylsulfonyl chloride

Uniqueness

1-iodo-2,3,4,5-tetramethylbenzene;[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both an iodinated aromatic ring and a sulfonyloxypropyl group allows for diverse chemical transformations and applications that are not possible with simpler analogs.

This detailed article provides a comprehensive overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H33IO6S2

Molecular Weight

644.6 g/mol

IUPAC Name

1-iodo-2,3,4,5-tetramethylbenzene;[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C17H20O6S2.C10H13I/c1-13-4-8-16(9-5-13)24(18,19)22-12-15(3)23-25(20,21)17-10-6-14(2)7-11-17;1-6-5-10(11)9(4)8(3)7(6)2/h4-11,15H,12H2,1-3H3;5H,1-4H3/t15-;/m0./s1

InChI Key

RKJAMVGCFHSMBQ-RSAXXLAASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OS(=O)(=O)C2=CC=C(C=C2)C.CC1=CC(=C(C(=C1C)C)C)I

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

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